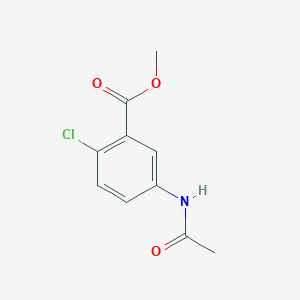![molecular formula C18H19ClN2O2 B5792352 N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)
N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide, commonly known as DCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPA belongs to the class of benzamides and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of DCPA is not fully understood. However, it has been suggested that DCPA may exert its biological effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain. DCPA may also exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCPA has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. DCPA has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, DCPA has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCPA in lab experiments is its relatively low toxicity. DCPA has been found to have a low acute toxicity and has not been found to cause significant adverse effects in animal models. However, one of the limitations of using DCPA in lab experiments is its limited solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DCPA. One area of research could focus on the development of novel formulations of DCPA that improve its solubility and bioavailability. Another area of research could focus on the identification of the molecular targets of DCPA and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential use of DCPA in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders.
Méthodes De Synthèse
DCPA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoyl chloride or the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
DCPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. DCPA has also been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. In addition, DCPA has been found to exhibit antimicrobial activity and has been studied for its potential use in the treatment of bacterial and fungal infections.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)17(23)21-15-6-4-5-12(11-15)16(22)20-14-9-7-13(19)8-10-14/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQBOOKJXHXDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-(4-nitrophenoxy)propanoyl]carbonohydrazonoyl}phenyl 4-methoxybenzoate](/img/structure/B5792275.png)
![2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5792282.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5792309.png)
![N-{[(5-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5792310.png)
![3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792312.png)
![methyl [4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5792315.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)


![methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate](/img/structure/B5792363.png)